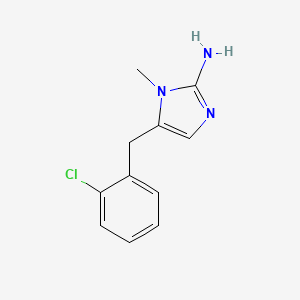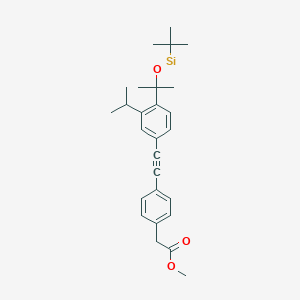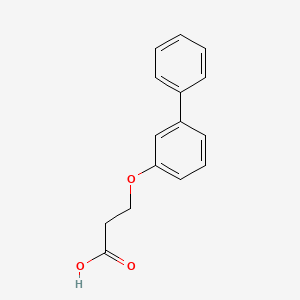![molecular formula C14H12O2 B8336486 6-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B8336486.png)
6-methyl-[1,1'-biphenyl]-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-[1,1’-biphenyl]-2-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a carboxylic acid group at the 2-position and a methyl group at the 6-position on the biphenyl structure. Biphenyl compounds are known for their stability and versatility, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-[1,1’-biphenyl]-2-carboxylic acid typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually in an aqueous or organic solvent.
Oxidation: The resulting biphenyl compound is then subjected to oxidation to introduce the carboxylic acid group. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
Industrial production of 6-methyl-[1,1’-biphenyl]-2-carboxylic acid often involves large-scale Suzuki-Miyaura coupling reactions followed by oxidation. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-methyl-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products
Esters: Formed by esterification of the carboxylic acid group.
Amides: Formed by reaction with amines.
Alcohols and Aldehydes: Formed by reduction of the carboxylic acid group.
Scientific Research Applications
6-methyl-[1,1’-biphenyl]-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methyl-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the biphenyl structure can interact with hydrophobic regions of biomolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-[1,1’-biphenyl]-3-carboxylic acid
- 2-bromo-2’,6-dichloro-6’-methyl-1,1’-biphenyl
Uniqueness
6-methyl-[1,1’-biphenyl]-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the 6-position and the carboxylic acid group at the 2-position allows for unique interactions and reactivity compared to other biphenyl derivatives.
Properties
Molecular Formula |
C14H12O2 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
3-methyl-2-phenylbenzoic acid |
InChI |
InChI=1S/C14H12O2/c1-10-6-5-9-12(14(15)16)13(10)11-7-3-2-4-8-11/h2-9H,1H3,(H,15,16) |
InChI Key |
CJNZPTBMHNECSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-bromo-3-chlorobenzo[b]thiophen-2-carboxylate](/img/structure/B8336416.png)
![N-[2-(2,3-Dimethoxy-phenyl)-ethyl]-acetamide](/img/structure/B8336423.png)


![5-Amino-2-(1,4-dioxa-8-azaspiro[4,5]dec-8-yl)fluorobenzene](/img/structure/B8336454.png)
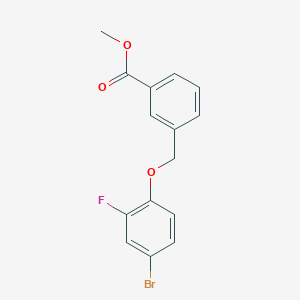
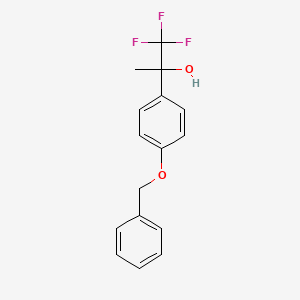
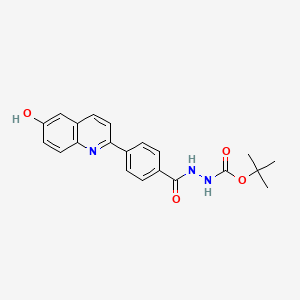
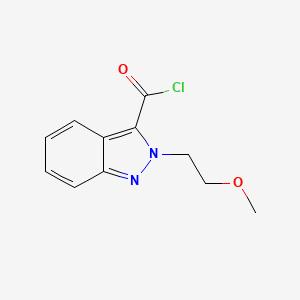
![o-[3-(Tert-butoxy)propyl]hydroxylamine](/img/structure/B8336489.png)
